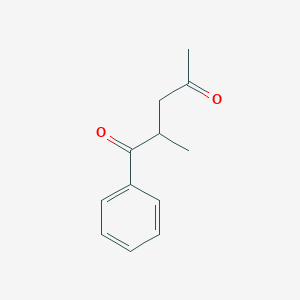
2-Methyl-1-phenylpentane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-phenylpentane-1,4-dione is an organic compound with the molecular formula C12H14O2 It is a diketone, meaning it contains two ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-phenylpentane-1,4-dione can be achieved through several methods. One common approach involves the reaction of 2-methyl-1-phenylpentane with a suitable oxidizing agent to introduce the ketone groups. Another method includes the condensation of acetophenone with a suitable aldehyde under basic conditions, followed by oxidation to form the diketone.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-phenylpentane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols.
Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-Methyl-1-phenylpentane-1,4-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-phenylpentane-1,4-dione involves its interaction with various molecular targets. The diketone groups can form hydrogen bonds with enzymes or other proteins, potentially inhibiting their activity. The phenyl ring can participate in π-π interactions, further influencing the compound’s biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could modulate enzyme activity or disrupt cellular processes.
Comparison with Similar Compounds
4-Methyl-1-phenylpentane-1,3-dione: Similar in structure but with different positioning of the ketone groups.
2-Methyl-1-phenylpentane: Lacks the diketone functionality, leading to different chemical properties.
1-Phenyl-2-methyl-1,4-pentanedione: Another diketone with a slightly different structure.
Uniqueness: 2-Methyl-1-phenylpentane-1,4-dione is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and potential applications. Its diketone structure allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
83188-09-4 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-methyl-1-phenylpentane-1,4-dione |
InChI |
InChI=1S/C12H14O2/c1-9(8-10(2)13)12(14)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3 |
InChI Key |
WQOJMLCFNZUDES-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















